molecular formula C8H5ClN2O2 B13693248 Methyl 6-chloro-4-cyanonicotinate

Methyl 6-chloro-4-cyanonicotinate

Cat. No.: B13693248
M. Wt: 196.59 g/mol
InChI Key: GFPCYTAFKATRRO-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-cyanonicotinate is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position and a cyano group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: Room temperature to 60°C

    Solvent: Methanol or other suitable organic solvents

    Catalyst: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:

    Chlorination: Introduction of chlorine to the nicotinic acid derivative.

    Cyanation: Addition of the cyano group using cyanogen bromide or similar reagents.

    Esterification: Conversion to the methyl ester using methanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-cyanonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines, typically in polar solvents.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Aminated Derivatives: Formed by substitution of the chlorine atom.

    Reduced Amines: Resulting from the reduction of the cyano group.

    Oxidized Products: Various oxidized forms depending on the reaction conditions.

Scientific Research Applications

Methyl 6-chloro-4-cyanonicotinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Material Science: Utilized in the preparation of novel materials with unique properties.

    Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloronicotinate: Lacks the cyano group, making it less reactive in certain contexts.

    Methyl 4-cyanonicotinate: Lacks the chlorine atom, affecting its chemical properties and reactivity.

    6-Chloro-4-cyanonicotinic acid: The acid form, which can be converted to the methyl ester.

Uniqueness

Methyl 6-chloro-4-cyanonicotinate is unique due to the presence of both the chlorine and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

methyl 6-chloro-4-cyanopyridine-3-carboxylate

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-4-11-7(9)2-5(6)3-10/h2,4H,1H3

InChI Key

GFPCYTAFKATRRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1C#N)Cl

Origin of Product

United States

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